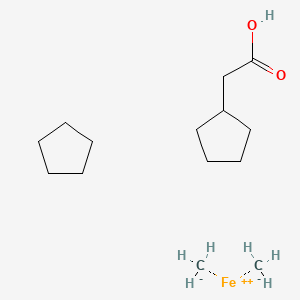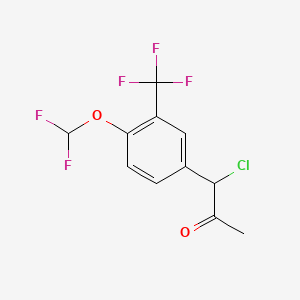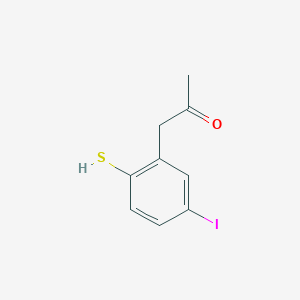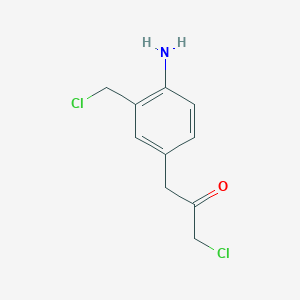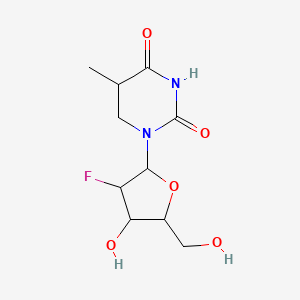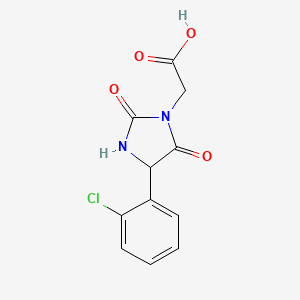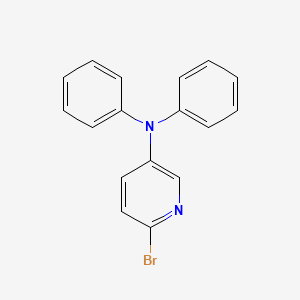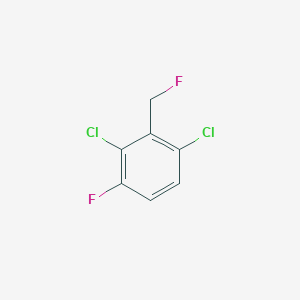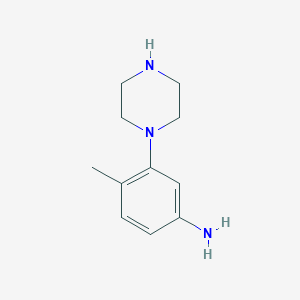
4-Methyl-3-(piperazin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(piperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, where the aniline ring is substituted with a piperazine ring and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperazin-1-yl)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
4-Methyl-3-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or piperazine ring.
科学研究应用
4-Methyl-3-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 4-Methyl-3-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the central nervous system. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
4-(1-Piperazinyl)aniline: Similar in structure but lacks the methyl group on the piperazine ring.
3-(4-Methylpiperazin-1-yl)aniline: A positional isomer with the methyl group on a different position of the aromatic ring.
Uniqueness
4-Methyl-3-(piperazin-1-yl)aniline is unique due to the specific positioning of the methyl group and the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it valuable in various research and industrial applications .
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
4-methyl-3-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |
InChI 键 |
GTUIQIUWIGWFEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



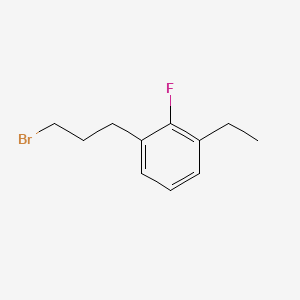
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
